Fmoc-l-cys-nh2

Description

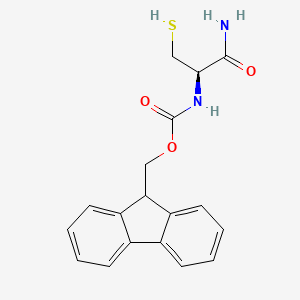

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c19-17(21)16(10-24)20-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H2,19,21)(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQILYKUOWQTEZ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CS)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138925 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623177-62-8 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623177-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1R)-2-amino-1-(mercaptomethyl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving Fmoc L Cys Nh2

Advanced Strategies for Fmoc-L-Cys-NH2 Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The successful synthesis of peptides containing C-terminal cysteine hinges on the optimization of each step of the SPPS cycle, from the initial coupling to the final deprotection. The unique properties of the cysteine residue, such as the acidity of its α-proton and the nucleophilicity of its thiol side chain, demand specialized protocols to prevent unwanted side reactions.

Optimization of Coupling Conditions for Cysteine Residues

The activation and coupling of Fmoc-protected cysteine derivatives are critical steps where racemization can occur. semanticscholar.org Standard coupling reagents, particularly phosphonium (B103445) and uronium salts like HCTU, in the presence of tertiary amine bases such as N,N-diisopropylethylamine (DIEA), are known to cause considerable racemization of Fmoc-Cys derivatives. nih.govresearchgate.net This side reaction is especially pronounced with microwave heating, which is often used to accelerate SPPS. nih.gov

To minimize racemization during the incorporation of a cysteine residue, several strategies have been developed:

Use of Weaker Bases: Replacing strong bases like DIEA with weaker alternatives such as 2,4,6-trimethylpyridine (B116444) (collidine) can reduce the rate of racemization. However, this may come at the cost of reduced coupling efficiency. nih.govresearchgate.net

Carbodiimide Activation: Utilizing carbodiimide-based coupling methods, for instance with diisopropylcarbodiimide (DIC) and an additive like OxymaPure, can effectively avoid racemization, even under microwave conditions. semanticscholar.org

Avoiding Pre-activation: The pre-activation step, where the amino acid is mixed with the coupling reagent and base before being added to the resin, significantly increases the risk of racemization for cysteine. Omitting this step and adding the reagents separately to the reaction vessel can mitigate this issue. nih.gov

Research has shown that the choice of solvent can also play a role. A study comparing solvent systems found that using a DMSO/butyl acetate (B1210297) (BuOAc) mixture for coupling Fmoc-L-Cys(Trt)-OH resulted in slightly lower racemization compared to DMF, especially at elevated temperatures. unifi.it

Table 1: Effect of Coupling Conditions on Cysteine Racemization

| Fmoc-Amino Acid | Coupling Solvent | Temperature | % D-Epimer (MS) | Source |

|---|---|---|---|---|

| Fmoc-L-Cys(Trt)-OH | DMF | Room Temp. | Not detected | unifi.it |

| Fmoc-L-Cys(Trt)-OH | DMF | 90°C | 0.26% | unifi.it |

| Fmoc-L-Cys(Trt)-OH | DMSO/BuOAc | Room Temp. | Not detected | unifi.it |

| Fmoc-L-Cys(Trt)-OH | DMSO/BuOAc | 90°C | 0.36% | unifi.it |

Mitigating Epimerization of C-terminal Cysteine during Fmoc-SPPS

When cysteine is the C-terminal residue, its α-proton is particularly susceptible to abstraction by the base (typically piperidine) used for Fmoc deprotection in each cycle of the synthesis. csic.esscite.airsc.org This leads to epimerization, the formation of the D-cysteine diastereomer, which is often difficult to separate from the desired L-cysteine peptide. csic.esacs.org The extent of this side reaction is influenced by the resin linker, the cysteine side-chain protecting group, and the deprotection conditions. csic.esjst.go.jpnih.gov Several innovative strategies have been devised to address this critical issue.

Pseudoproline dipeptides are specialized building blocks designed to minimize aggregation and side reactions during SPPS. nih.govchempep.com For cysteine, this involves reacting an Fmoc-protected dipeptide (Xaa-Cys) with an aldehyde or ketone to form a temporary, proline-like thiazolidine (B150603) ring. chempep.comiris-biotech.dewikipedia.org

The key advantages of using cysteine-derived pseudoprolines, such as Fmoc-Xaa-Cys(ΨPro)-OH, are:

Conformational Disruption: The thiazolidine ring induces a "kink" in the peptide backbone, favoring a cis-amide bond conformation that disrupts interchain hydrogen bonding and prevents β-sheet formation and aggregation. chempep.comiris-biotech.dewikipedia.org

Epimerization Suppression: By incorporating the C-terminal cysteine within a rigid ring structure, the acidity of the α-proton is reduced, and it is sterically shielded from base-mediated abstraction. iris-biotech.denih.gov The use of a C-terminal pseudoproline structure in conjunction with a 2-chlorotrityl resin has been shown to achieve epimerization-free synthesis of C-terminal Cys-containing peptide acids. nih.gov

These pseudoproline dipeptides are readily incorporated using standard coupling methods and the native cysteine residue is fully restored during the final trifluoroacetic acid (TFA) cleavage step. iris-biotech.dewikipedia.orgnih.gov

An alternative approach to prevent C-terminal epimerization is to reverse the point of attachment to the solid support. Instead of anchoring the C-terminal carboxyl group to the resin, the cysteine residue is attached via its side-chain thiol group. researchgate.netnih.govresearchgate.net

This strategy offers several benefits:

Protection of the α-Proton: With the carboxyl group initially protected (e.g., as a tert-butyl ester), the α-carbon is no longer in an electron-withdrawing environment that enhances the acidity of its proton. This significantly reduces the risk of base-catalyzed epimerization during Fmoc deprotection cycles. researchgate.netnih.gov

Avoidance of Side Reactions: This method circumvents problems associated with esterifying Fmoc-Cys-OH to the resin, which can have low yields and high racemization risk. scite.ainih.gov It also prevents the formation of 3-(1-piperidinyl)alanine byproducts. nih.gov

Trityl-based resins and linkers, such as 2-chlorotrityl chloride resin or S-xanthenyl (XAL) preformed handles, are commonly used for this purpose. csic.esresearchgate.netnih.gov The peptide is elongated from the N-terminus of the anchored cysteine, and upon completion, the final product is cleaved from the resin.

The choice of the protecting group for the cysteine thiol side chain has a profound impact on the rate of racemization and epimerization. nih.govcsic.es The widely used trityl (Trt) group, while providing steric bulk, is often insufficient to completely prevent these side reactions. nih.govrsc.orgpeptide.com Research has focused on developing alternative acid-labile protecting groups that offer enhanced stability against base-induced racemization. nih.govresearchgate.net

Notable protecting groups and their effects include:

Trityl (Trt): The standard and most common protecting group. However, Fmoc-Cys(Trt)-OH can lead to significant racemization (e.g., 10.9% in one study of microwave-assisted SPPS at 50°C). nih.gov

Diphenylmethyl (Dpm): Attenuates racemization considerably compared to Trt. Under conventional SPPS conditions, racemization levels of 1.2% were observed for Dpm, compared to 8.0% for Trt. rsc.orgresearchgate.net

4-methoxybenzyloxymethyl (MBom): This group was specifically designed to be racemization-resistant. It significantly reduces racemization during both conventional and microwave-assisted SPPS compared to the Trt group. nih.govresearchgate.net

Tetrahydropyranyl (Thp): This non-aromatic, S,O-acetal protecting group has been shown to be superior to Trt in minimizing both racemization and the formation of piperidinylalanine adducts at the C-terminus. researchgate.netcsic.es

4,4'-dimethoxydiphenylmethyl (Ddm): Similar to MBom, this group effectively suppresses racemization to acceptable levels (<1.0%) even under standard coupling conditions with strong bases. nih.gov

Table 2: Comparative Racemization of Cysteine Derivatives in SPPS

| Fmoc-Cys Derivative | Coupling Conditions | Racemization Level | Source |

|---|---|---|---|

| Fmoc-Cys(Trt)-OH | HCTU/DIEA, 1 min preactivation | 8.0% | rsc.org |

| Fmoc-Cys(Dpm)-OH | HCTU/DIEA, 1 min preactivation | 1.2% | rsc.org |

| Fmoc-Cys(Bzl)-OH | HCTU/DIEA, 1 min preactivation | 5.3% | rsc.org |

| Fmoc-Cys(Trt)-OH | MW-assisted SPPS (50°C) | 10.9% | nih.gov |

| Fmoc-Cys(MBom)-OH | MW-assisted SPPS (50°C) | 0.8% | nih.gov |

Side-Chain Anchoring Strategies for C-terminal Cysteine

Mechanistic Studies of Fmoc Deprotection in the Context of Cysteine Chemistry

The deprotection of the Fmoc group is typically achieved using a 20% solution of piperidine (B6355638) in a solvent like DMF. uci.edu The mechanism proceeds via an E1cB (elimination, unimolecular, conjugate base) pathway, where the piperidine abstracts the acidic proton on the fluorenyl ring, leading to β-elimination and the release of dibenzofulvene (DBF) and carbon dioxide. unibo.itscholaris.caembrapa.br The liberated DBF is then scavenged by a second molecule of piperidine to form a stable adduct. unibo.it

In the context of cysteine chemistry, particularly with C-terminal cysteine residues, this standard deprotection step can trigger significant side reactions:

Epimerization: As discussed, the basic conditions facilitate the abstraction of the Cα-proton of the C-terminal cysteine, leading to a loss of stereochemical integrity. csic.esacs.org

β-Elimination and Adduct Formation: The base can also catalyze a β-elimination of the protected thiol side chain, forming a highly reactive dehydroalanine (B155165) (Dha) intermediate. peptide.compeptide.comiris-biotech.de This intermediate is then susceptible to Michael addition by piperidine, resulting in the formation of a 3-(1-piperidinyl)alanine byproduct, which has a mass shift of +51 Da. peptide.compeptide.com This side reaction is more prominent with certain protecting groups (e.g., acetamidomethyl, Acm) than with bulkier ones like Trt. csic.espeptide.com

Mechanistic studies have explored ways to minimize these side reactions. Using alternative, sterically hindered bases like 4-methylpiperidine (B120128), or adding an acidic buffer like OxymaPure to the deprotection solution, can reduce the rates of both epimerization and piperidinylalanine formation. csic.esacs.org A study concluded that using Fmoc-Cys protected with Thp or Mmt, along with 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF for Fmoc removal, effectively minimizes these side reactions. acs.org Another study noted that deprotection of an Nα-Fmoc-protected glycocysteine derivative with morpholine (B109124) unexpectedly led to the transfer of a fluorenylmethyl (Fm) group to the thiol side chain, a result of the cysteine thiolate adding to the DBF intermediate. beilstein-journals.org

Kinetic and Mechanistic Insights into Fmoc Removal

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental step in Fmoc-based SPPS. This process is typically achieved through treatment with a secondary amine base, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.commdpi.com The reaction proceeds via a β-elimination (E1cB) mechanism. mdpi.com The base abstracts the acidic proton from the C9 position of the fluorenyl ring system, leading to the formation of a carbanion. This is the rate-determining step. mdpi.com Subsequently, the unstable intermediate undergoes elimination to yield dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the amino acid or peptide. altabioscience.commdpi.com The highly reactive DBF electrophile is then trapped by the excess secondary amine to form a stable adduct, which is washed away. altabioscience.commdpi.com

The rate of Fmoc deprotection is influenced by several factors, including the nature of the base, its concentration, and the solvent. altabioscience.comresearchgate.net While tertiary amines can be used, the reaction is significantly faster with primary and secondary amines. altabioscience.com The use of polar solvents also accelerates the reaction rate. altabioscience.com Standard conditions for Fmoc deprotection typically involve a 20% solution of piperidine in DMF. altabioscience.comcsic.es Incomplete Fmoc removal can lead to deletion sequences in the final peptide. To mitigate this, extending the reaction time or performing a second deprotection step can be beneficial. iris-biotech.de The addition of a non-nucleophilic auxiliary base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at low concentrations (1-2%) can also enhance the efficiency of Fmoc removal. iris-biotech.de

Minimization of Side Reactions during Deprotection

The basic conditions required for Fmoc removal can promote several undesirable side reactions, particularly when dealing with sensitive amino acid residues like cysteine, especially at the C-terminus. Careful optimization of the deprotection conditions and the use of appropriate protecting group strategies are crucial to minimize the formation of by-products.

Aspartimide Formation and Mitigation Strategies

Aspartimide formation is a significant side reaction in Fmoc-SPPS, occurring when a peptide sequence contains an aspartic acid (Asp) residue. biotage.comnih.gov This intramolecular cyclization reaction is initiated by the deprotonation of the backbone amide nitrogen following the Asp residue under the basic conditions of Fmoc removal. ulisboa.pt The resulting anion attacks the side-chain ester of the Asp residue, leading to the formation of a five-membered succinimide (B58015) ring, or aspartimide. biotage.comulisboa.pt This intermediate can then be opened by nucleophiles, such as piperidine or water, to yield a mixture of α- and β-aspartyl peptides, the latter being a significant impurity that is often difficult to separate from the desired product. nih.govpeptide.com

Several strategies have been developed to minimize or suppress aspartimide formation:

Modification of Deprotection Conditions: The addition of an acidic modifier to the piperidine deprotection solution has been shown to reduce the extent of aspartimide formation. nih.govresearchgate.net 1-Hydroxybenzotriazole (HOBt) is a commonly used additive for this purpose. biotage.comresearchgate.net The use of weaker bases, such as piperazine, in place of piperidine can also be effective in suppressing this side reaction. biotage.comresearchgate.net

Bulky Side-Chain Protecting Groups: Employing sterically hindered protecting groups for the aspartic acid side-chain carboxyl group can physically block the intramolecular cyclization. biotage.comulisboa.pt Examples of such protecting groups include the 3-methylpent-3-yl (Mpe) and 2,4-dimethyl-3-pentyl esters, which have demonstrated superior performance compared to the standard tert-butyl (OtBu) group. biotage.comresearchgate.net

Backbone Protection: The most effective method to completely prevent aspartimide formation is through backbone protection. nih.gov This involves the introduction of a protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), onto the amide nitrogen of the amino acid following the aspartic acid residue. nih.govpeptide.com This modification prevents the initial deprotonation step required for cyclization.

| Mitigation Strategy | Mechanism of Action | Key Findings/Examples |

| Modified Deprotection | Reduces the basicity of the deprotection solution, thereby decreasing the rate of backbone amide deprotonation. | Addition of 0.1 M HOBt to the piperidine solution significantly reduces aspartimide formation. biotage.com Piperazine is a weaker base that effectively removes the Fmoc group while minimizing aspartimide formation. biotage.comresearchgate.net |

| Bulky Side-Chain Protection | Steric hindrance prevents the nucleophilic attack of the backbone amide on the side-chain carbonyl carbon. | Fmoc-Asp(OMpe)-OH provides good protection against base-catalyzed aspartimide formation. researchgate.net The 2,4-dimethyl-3-pentyl protecting group offers excellent protection, even at elevated temperatures. researchgate.net |

| Backbone Protection | Prevents deprotonation of the amide nitrogen, thereby inhibiting the initiation of the cyclization reaction. | Use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides effectively suppresses aspartimide formation in Asp-Gly sequences. nih.govpeptide.com |

Formation of 3-(1-piperidinyl)alanine By-products at C-terminal Cysteine

Peptides with a C-terminal cysteine residue are particularly susceptible to a side reaction that leads to the formation of a 3-(1-piperidinyl)alanine adduct. peptide.comnih.gov This occurs through a base-catalyzed β-elimination of the protected sulfhydryl group of the C-terminal cysteine, resulting in a dehydroalanine intermediate. iris-biotech.depeptide.com Subsequently, piperidine, present in the deprotection solution, acts as a nucleophile and adds to the dehydroalanine, yielding the piperidinylalanine by-product. iris-biotech.dentu.edu.sg This side reaction can be identified by a mass shift of +51 Da in the final product. peptide.com

The extent of this side reaction is influenced by the nature of the cysteine side-chain protecting group. The use of the sterically bulky trityl (Trt) protecting group for the cysteine thiol has been shown to significantly minimize, although not completely eliminate, the formation of the 3-(1-piperidinyl)alanine adduct. iris-biotech.depeptide.com More recently, the acid-cleavable tetrahydropyranyl (Thp) group has been introduced as a protecting group for cysteine. The use of Fmoc-Cys(Thp)-OH has been reported to result in significantly lower levels of piperidinylalanine formation compared to derivatives protected with Trt, Dpm, Acm, and StBu groups during extended treatments with piperidine. sigmaaldrich.com

| Cysteine Protecting Group | Effect on Piperidinylalanine Formation | Reference |

| Trityl (Trt) | Minimizes the side reaction due to steric hindrance. | iris-biotech.depeptide.com |

| Tetrahydropyranyl (Thp) | Shows superior results in reducing piperidinylalanine formation compared to other common protecting groups. | sigmaaldrich.com |

Protecting Group Orthogonality and Selective Deprotection for Cysteine

The synthesis of complex peptides, particularly those containing multiple disulfide bonds, relies heavily on the concept of "orthogonality" in protecting group strategies. rsc.org Orthogonal protecting groups are those that can be selectively removed under specific chemical conditions without affecting other protecting groups present in the molecule. rsc.orgiris-biotech.de For cysteine, a wide array of thiol protecting groups has been developed, each with its own unique cleavage conditions, allowing for the regioselective formation of disulfide bridges. rsc.orgbachem.com

| Protecting Group | Cleavage Condition | Orthogonal To |

| Trityl (Trt) | Mild acid (e.g., TFA) | Acm, Fmoc, Boc |

| Acetamidomethyl (Acm) | Iodine, Silver (I), Mercury (II) | Trt, Fmoc, Boc, TFA-labile groups |

| tert-Butyl (tBu) | Strong acid (e.g., HF), MeSiCl3/PhSOPh | Fmoc, Acm, Trt |

| 4-methoxytrityl (Mmt) | Dilute TFA (1-3%) | Dpm, Acm, Fmoc, Boc |

| Phenylacetamidomethyl (Phacm) | Penicillin G Acylase (Enzymatic) | Most chemical deprotection methods |

| tert-Butylthio (StBu) | Reducing agents (e.g., thiols, phosphines) | TFA, Fmoc, Boc |

Enzyme-Labile Protecting Groups for Cysteine

Enzyme-labile protecting groups offer an additional layer of orthogonality and are considered a "green" alternative to conventional chemical methods. nih.govresearchgate.net These groups are removed by specific enzymes under very mild and highly selective conditions, typically in aqueous buffers at or near neutral pH. acs.org

The phenylacetamidomethyl (Phacm) group is a well-established enzyme-labile protecting group for the thiol function of cysteine. iris-biotech.de It is stable to the standard conditions of both Fmoc- and Boc-based SPPS. The Phacm group can be selectively removed by the enzyme Penicillin G Acylase (PGA), often in an immobilized form for easy separation. nih.govresearchgate.net This enzymatic deprotection is orthogonal to most other protecting groups used in peptide synthesis, making it a valuable tool for the synthesis of complex, multi-disulfide-containing peptides. For example, the Phacm group can be used in combination with chemically labile groups to achieve regioselective disulfide bond formation. This strategy has been successfully applied to the synthesis of various cysteine-containing peptides and for the development of hydrogels where the enzymatic deprotection triggers cross-linking. nih.govfigshare.com

Chemoselective Disulfide Formation via Thiol-Disulfide Interchange

Thiol-disulfide interchange is a powerful method for the formation of disulfide bonds that can offer higher purity, better yields, and fewer by-products compared to some oxidation methods. csic.es This approach often involves the use of a cysteine residue with an "activated" thiol protecting group that is susceptible to nucleophilic attack by a free thiol.

The sec-isoamyl mercaptan (SIT) group is an alkyl sulfenyl protecting group that facilitates chemoselective disulfide formation through thiol-disulfide interchange. csic.esresearchgate.netnih.gov The SIT group serves a dual purpose: it protects the cysteine thiol during peptide synthesis and then directs the disulfide bond formation in the presence of a free thiol group. csic.esnih.gov In a typical strategy, one cysteine residue is protected with the SIT group, while another is protected with a group that can be selectively removed to generate a free thiol, such as the Trt group. csic.es During the final deprotection steps, the Trt group is cleaved, and the resulting free thiol attacks the sulfur atom of the SIT-protected cysteine, leading to the formation of the desired disulfide bond and the release of sec-isoamyl mercaptan. csic.es This method allows for the directed formation of a specific disulfide bridge, which is particularly advantageous in the synthesis of peptides with multiple cysteine residues. csic.esresearchgate.net

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| Acm | Acetamidomethyl |

| Boc | tert-Butyloxycarbonyl |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |

| Dmb | 2,4-Dimethoxybenzyl |

| DMF | N,N-Dimethylformamide |

| Dpm | Diphenylmethyl |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Hmb | 2-Hydroxy-4-methoxybenzyl |

| HOBt | 1-Hydroxybenzotriazole |

| Mmt | 4-Methoxytrityl |

| Mpe | 3-Methylpent-3-yl |

| Phacm | Phenylacetamidomethyl |

| PGA | Penicillin G Acylase |

| SIT | sec-Isoamyl mercaptan |

| StBu | tert-Butylthio |

| TFA | Trifluoroacetic acid |

| Thp | Tetrahydropyranyl |

| Trt | Trityl |

Convergent Synthesis Approaches Utilizing this compound

Convergent synthesis represents a strategic alternative to linear, stepwise solid-phase peptide synthesis (SPPS), particularly for the production of large peptides and small proteins. nih.govacs.org This methodology involves the independent synthesis of several peptide fragments, which are subsequently joined together in a "convergent" manner. nih.gov The use of protected peptide fragments as building blocks is central to this approach. acs.org Within this framework, this compound serves as a valuable precursor for generating peptide segments that terminate with a C-terminal cysteine amide. These fragments can then be utilized in condensation reactions with other peptide segments to construct the target polypeptide chain.

The general strategy involves the initial synthesis of a peptide fragment that incorporates this compound, or a side-chain protected derivative such as Fmoc-L-Cys(Trt)-NH2, at its C-terminus. Following the assembly of this fragment, the N-terminal Fmoc group is removed to expose a free amine. This entire fragment, now acting as a nucleophile, is coupled with a second peptide fragment that possesses an activated C-terminus. This key step, known as fragment condensation, forms a new peptide bond, uniting the two segments. This approach can mitigate challenges encountered during stepwise synthesis, such as peptide aggregation on the solid support. acs.org

A practical application of this methodology is demonstrated in the solution-phase synthesis of a cyclic octapeptide precursor. sci-hub.se In this synthesis, a dipeptide fragment derived from Fmoc-Pro-Cys(Trt)-NH2 was a key component. The Fmoc protecting group was removed to yield H-Pro-Cys(Trt)-NH2, which was then coupled with a protected hexapeptide fragment possessing an activated C-terminus. sci-hub.se The condensation reaction proceeded efficiently, showcasing the utility of using a Cys-NH2-terminated fragment in a convergent strategy. sci-hub.se

The specifics of this fragment condensation are detailed in the table below, based on the findings from the synthesis.

Table 1: Example of Convergent Fragment Condensation Using a Cys-NH2 Terminated Peptide sci-hub.se This interactive table details the components and results of a fragment condensation step in the synthesis of a cyclic octapeptide precursor.

| Feature | Description |

|---|---|

| N-Terminal Fragment | H-Pro-Cys(Trt)-NH₂ (Dipeptide) |

| C-Terminal Fragment | Protected Hexapeptide with activated C-terminus (ISTA-Cl mediated) |

| Coupling Reagent | Isostearyl-chloroformate (ISTA-Cl) |

| Reaction Time | 2 hours |

| Significance | The reaction successfully coupled the two fragments, demonstrating an effective convergent synthesis step. The use of a pre-formed dipeptide fragment (H-Pro-Cys(Trt)-NH₂) avoided potential side reactions and epimerization that can occur with C-terminal cysteine residues during stepwise synthesis. |

This type of convergent strategy, which relies on the coupling of carefully designed, protected peptide fragments, is a powerful tool in peptide chemistry. The use of this compound to generate one of these essential building blocks highlights the compound's role in facilitating the assembly of complex peptide structures that might otherwise be difficult to produce via linear synthesis. nih.govresearchgate.net

Applications of Fmoc L Cys Nh2 in Advanced Peptide and Protein Chemistry

Native Chemical Ligation (NCL) and Thioester Chemistry

Native Chemical Ligation (NCL) is a powerful technology for the total chemical synthesis of proteins. It involves the chemoselective reaction of two unprotected peptide fragments in an aqueous solution at neutral pH. nih.govwikipedia.org This process allows for the construction of large polypeptides that are often inaccessible by continuous solid-phase synthesis alone. illinois.edu

Role of C-terminal Cysteine in NCL Mechanisms

The mechanism of NCL fundamentally relies on the presence of an N-terminal cysteine residue on one peptide fragment and a C-terminal thioester on another. wikipedia.orgacs.org The process initiates with a chemoselective, reversible transthioesterification reaction where the thiolate side chain of the N-terminal cysteine attacks the C-terminal thioester of the other peptide. illinois.eduacs.org This forms a new thioester-linked intermediate. nih.gov

This intermediate is key, as it is poised for a rapid, spontaneous, and irreversible intramolecular S-to-N acyl shift. wikipedia.org The α-amino group of the cysteine attacks the thioester carbonyl, resulting in the formation of a stable, native peptide bond at the ligation site. nih.govacs.org The exquisite regioselectivity of NCL is a result of the reversible nature of the initial thiol-thioester exchange, while the irreversible S-to-N acyl shift drives the reaction to completion, even in the presence of internal, unprotected cysteine residues. wikipedia.org While the classic NCL reaction requires a cysteine at the N-terminus of the second fragment, the use of Fmoc-L-Cys-NH2 derivatives is central to creating the necessary C-terminal peptide thioesters for the first fragment.

Fmoc-based Synthesis of Peptide α-Thioesters

The direct synthesis of peptide C-terminal thioesters via the widely used Fmoc-SPPS is challenging because the thioester linkage is unstable under the basic conditions (typically piperidine) required for Fmoc group removal. nih.govrsc.org To circumvent this, several "safety-catch" linker strategies and thioester surrogates have been developed that are compatible with Fmoc chemistry. These methods typically involve a post-synthesis activation and conversion step to generate the required thioester. rsc.orgosti.gov

One common strategy involves using an aryl hydrazine (B178648) linker. The peptide is assembled on this linker, which is stable to Fmoc-SPPS conditions. After the synthesis is complete, the linker is activated by mild oxidation, converting the acyl hydrazine into a reactive acyl diazene (B1210634) intermediate. This intermediate then reacts with a thiol to yield the desired peptide α-thioester. nih.gov Another approach uses N-acylurea (Nbz) functionalities, which are stable during SPPS but can be activated for thiolysis under NCL conditions. nih.gov More recent innovations include the development of crypto-thioesters, such as those based on N-(2-hydroxybenzyl)cysteine, which can be synthesized directly using automated Fmoc-SPPS and generate the active thioester in situ during the ligation reaction through an N-to-S acyl shift. rsc.org

| Method | Principle | Activation Step | Key Advantages | Reported Yields |

|---|---|---|---|---|

| Aryl Hydrazine Linker | Post-SPPS activation of a stable hydrazide. nih.gov | Mild oxidation (e.g., with N-bromosuccinimide) to form a reactive acyl diazene intermediate. nih.govosti.gov | Good stability during Fmoc-SPPS. nih.gov | Good to modest (e.g., ~10-40%). osti.gov |

| N-acyl-benzimidazolinone (Nbz) | Use of a stable N-acylurea surrogate that activates for thiolysis or direct ligation. nih.gov | Activation with p-nitrophenyl chloroformate followed by base-induced cyclization. nih.gov | Resistant to epimerization; compatible with hindered C-terminal residues. nih.gov | High purity, with isolated yields around 36-57%. nih.gov |

| N-Hnb-Cys Crypto-thioester | Bio-inspired amide-to-thioester rearrangement (N→S acyl shift) catalyzed by an internal phenol (B47542) group. rsc.org | In situ activation at neutral pH under NCL conditions. rsc.org | Fully automated synthesis; no post-SPPS activation steps required; fast ligation kinetics. rsc.orgrsc.org | Excellent (e.g., 76% isolated yield for a 41-amino acid segment). rsc.org |

Kinetic and Mechanistic Aspects of NCL Reactions

The reaction is generally performed at a neutral pH (~7.0) to ensure a sufficient concentration of the nucleophilic cysteine thiolate anion. wikipedia.org The steric bulk of the C-terminal residue on the thioester peptide has a dramatic impact on the ligation rate. acs.org Ligation at less hindered amino acids like Glycine and Alanine is fast, whereas bulky, β-branched residues such as Valine, Isoleucine, and Proline result in significantly slower ligation rates. nih.gov Recent studies using highly reactive phenyl α-selenoesters, which accelerate the first step, have allowed for the direct observation and quantification of the thioester intermediate, revealing that for bulky residues, the second step (S-to-N acyl shift) can also become rate-limiting. acs.org

| C-terminal Residue (X) | k₁ (M⁻¹s⁻¹) | k₂ (s⁻¹) | Rate-Limiting Step Indication | Reference |

|---|---|---|---|---|

| Alanine (Ala) | 3.2 ± 0.1 | 0.0160 ± 0.0009 | k₁ (Thiol-thioester exchange) | acs.org |

| Valine (Val) | 3.2 ± 0.1 | 0.0023 ± 0.0001 | k₂ (S-to-N acyl shift) due to sterics | acs.org |

| Proline (Pro) | 0.72 ± 0.03 | 0.031 ± 0.001 | k₁ (Thiol-thioester exchange) due to electronics | acs.org |

| Homocysteine (hCys)* | 0.45 ± 0.02 | 0.0016 ± 0.0002 | Both steps are slow | acs.org |

*Data for ligation with N-terminal hCys instead of Cys, illustrating the effect of the N-terminal residue.

Peptide Macrocyclization Strategies

Macrocyclization is a critical strategy for constraining peptide conformations, which can lead to increased metabolic stability, receptor selectivity, and bioavailability. altabioscience.comunipi.it The thiol side chain of cysteine, often introduced using an Fmoc-protected building block, is a versatile handle for various cyclization chemistries.

Disulfide-Bridge-Mediated Cyclization

The formation of an intramolecular disulfide bond between two cysteine residues is one of the most common and straightforward methods for peptide cyclization. altabioscience.comrsc.org This strategy mimics a common structural motif found in many natural proteins and peptides, where disulfide bridges stabilize tertiary structures. rsc.orgbachem.com The synthesis involves assembling a linear peptide containing two cysteine residues using Fmoc-SPPS. The cysteine side chains are protected during synthesis with groups like Trityl (Trt) or Acetamidomethyl (Acm). bachem.comarkat-usa.org

After synthesis, the protecting groups are removed, and the free thiols are oxidized to form the disulfide bond. bachem.com This oxidation can be achieved using various reagents, such as air (oxygen), iodine, or dimethyl sulfoxide (B87167) (DMSO), often under high-dilution conditions to favor the intramolecular reaction over intermolecular oligomerization. altabioscience.comarkat-usa.org When multiple disulfide bridges are required, orthogonal protecting groups (e.g., Trt, Acm, Mmt) can be used, allowing for their sequential removal and the regioselective formation of each bridge. altabioscience.comsigmaaldrich.com

| Method | Cys Protecting Group(s) | Oxidizing Agent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| One-Pot Oxidation | Fmoc-Cys(Trt)-OH | Air oxidation, K₃[Fe(CN)₆], or DMSO in aqueous buffer (pH ~8). | Simple; suitable for single disulfide bridges; relies on native folding to guide correct pairing. altabioscience.com | bachem.com |

| Iodine-Mediated Oxidation | Fmoc-Cys(Acm)-OH | I₂ in solvents like MeOH/H₂O or DCM/TFA. | Cleaves Acm groups and oxidizes thiols in one step; can be performed in solution or on-resin. arkat-usa.org | arkat-usa.org |

| Orthogonal/Sequential | Fmoc-Cys(Trt)-OH and Fmoc-Cys(Mmt)-OH | 1. Dilute acid (e.g., 1% TFA in DCM) to remove Mmt. 2. First oxidation. 3. Strong acid (e.g., 95% TFA) to remove Trt. 4. Second oxidation. | Allows for the controlled, regioselective formation of multiple, distinct disulfide bonds. sigmaaldrich.com | sigmaaldrich.com |

Ring-Closing Metathesis for Dicarba Analogues

While disulfide bridges are effective, they can be unstable in reducing environments, such as the cytosol. altabioscience.com A robust alternative is to replace the S-S bond with a non-reducible carbon-carbon bond, creating a "dicarba" analogue. nih.gov Ring-closing metathesis (RCM) has emerged as a powerful tool for this purpose. nih.govfigshare.com

In this strategy, the two cysteine residues in the peptide sequence are replaced with non-proteinogenic amino acids containing terminal alkene side chains, such as allylglycine. nih.gov The linear peptide precursor is assembled using standard Fmoc-SPPS. nih.gov Subsequently, a ruthenium-based catalyst, such as a Grubbs catalyst, is used to catalyze the RCM reaction between the two alkene side chains, forming a new carbon-carbon double bond and closing the ring. nih.govnih.gov This reaction can be performed on the solid support or in solution. nih.govcore.ac.uk The resulting olefinic bridge can often be subsequently hydrogenated to provide a more flexible saturated alkyl linker. nih.gov Microwave-assisted RCM has been shown to significantly accelerate these reactions, allowing for lower catalyst loadings and shorter reaction times. core.ac.uk

| Catalyst | Cysteine Analogue | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|

| Grubbs' 2nd Generation | Allylglycine | 20 mol% catalyst, CH₂Cl₂, reflux, 48 h. | Formation of cyclic olefinic peptide; often yields a mixture of E/Z isomers. nih.gov | nih.gov |

| Grubbs' 2nd Generation | Allylglycine | 5-10 mol% catalyst, DCM/LiCl/DMF, microwave irradiation (100°C), 1-2 h. | Quantitative conversion with lower catalyst loading and significantly reduced reaction time. core.ac.uk | core.ac.uk |

| Grubbs' 1st Generation | Allylglycine | High catalyst loading (20 mol%), long reaction times (48-96 h). | Variable yields, often incomplete conversion compared to 2nd generation catalysts. core.ac.uk | core.ac.uk |

Thiol-to-Amine Cyclization Reactions

The unique structure of peptides derived from this compound is particularly amenable to cyclization strategies, a critical process for enhancing peptide stability, receptor affinity, and bioavailability. A key mechanism leveraged for this purpose is the N-to-S acyl shift, which can transform a C-terminal cysteine amide into a reactive thioester intermediate, paving the way for intramolecular cyclization.

Under acidic conditions, a peptide sequence containing an Xaa-Cys-NH2 motif at its C-terminus can undergo a rearrangement where the peptide bond between the preceding amino acid (Xaa) and the cysteine is converted into a thioester. frontiersin.orgfrontiersin.org This process is initiated by the protonation of the amide nitrogen, followed by the nucleophilic attack of the cysteine's side-chain thiol on the carbonyl carbon of the Xaa residue. This forms a transient five-membered ring intermediate which resolves into a C-terminal thioester. frontiersin.orgnih.gov

Once the thioester is formed, it becomes a target for an intramolecular nucleophilic attack by an N-terminal amine group on the same peptide chain. This subsequent S-to-N acyl shift is the cornerstone of Native Chemical Ligation (NCL) and related cyclization methods. nih.govqyaobio.comacs.org The reaction proceeds through a stable, typically five- or six-membered, transition state to form a new, native amide bond, resulting in a head-to-tail cyclic peptide. nih.gov This entire cascade, from a stable peptide amide to a cyclic product, highlights a powerful, biomimetic approach to peptide macrocyclization that avoids the need for pre-synthesized thioesters, which can be unstable during standard Fmoc-SPPS. core.ac.uk

Table 1: Key Steps in Thiol-to-Amine Cyclization of Cys-NH2 Peptides

| Step | Description | Key Conditions | Intermediate/Product |

| 1. Peptide Synthesis | A linear peptide is synthesized using SPPS, incorporating this compound or its protected derivative at the desired C-terminal position. | Standard Fmoc/tBu chemistry | Linear peptide with C-terminal Cys-NH2 |

| 2. N-to-S Acyl Shift | The C-terminal Xaa-Cys-NH2 motif is activated to rearrange into a thioester. | Acidic conditions (e.g., TFA), presence of a thiol catalyst (e.g., thiophenol) | Peptide C-terminal thioester |

| 3. S-to-N Acyl Shift | The N-terminal amine of the peptide attacks the newly formed thioester carbonyl. This is an intramolecular NCL reaction. | Neutral pH | Cyclic peptide with a native amide bond |

Bioconjugation and Functionalization Techniques

The incorporation of this compound into synthetic peptides provides a uniquely reactive handle for bioconjugation and functionalization. The sulfhydryl (thiol) group of the cysteine side chain is a potent nucleophile, especially at pH values slightly below or above its pKa (~8.3), and is relatively rare in proteins compared to other nucleophilic groups like amines. thermofisher.comucl.ac.uk This combination of high reactivity and low abundance makes the cysteine thiol an ideal target for selective chemical modification.

Peptides synthesized using this compound (often with a temporary thiol protecting group such as Trityl (Trt) or Monomethoxytrityl (Mmt) that is removed post-synthesis) can be precisely labeled with a wide array of molecules. iris-biotech.de These include fluorescent dyes for imaging, polyethylene (B3416737) glycol (PEG) chains to improve solubility and circulation half-life, cytotoxic drugs for creating antibody-drug conjugates (ADCs), or affinity tags for purification. mdpi.com The C-terminal amide functionality of the original building block ensures that the carboxyl terminus of the peptide is capped, preventing it from participating in undesired side reactions and mimicking the structure of many native bioactive peptides.

Site-Specific Modification of Biomolecules

The power of using this compound in SPPS lies in the ability to dictate the exact position of the reactive cysteine residue within the peptide sequence. This enables highly controlled, site-specific modification, ensuring that the conjugated molecule is attached at a predetermined location, thereby preserving the peptide's biological activity and leading to homogeneous products. nih.govresearchgate.net

The most prevalent chemical reactions for site-specific cysteine modification involve the use of sulfhydryl-reactive reagents such as maleimides and haloacetyls. thermofisher.com

Thiol-Maleimide Addition: This is one of the most robust and widely used bioconjugation reactions. The thiol group of the cysteine undergoes a Michael addition reaction with the double bond of a maleimide (B117702) moiety. osaka-u.ac.jpnih.gov This reaction is highly specific for thiols at neutral pH (6.5-7.5) and proceeds rapidly to form a stable, covalent thioether bond. mdpi.comnih.gov

Haloacetyl Alkylation: Reagents containing an iodoacetyl or bromoacetyl group react with cysteine thiols via nucleophilic substitution (alkylation). This reaction also forms a stable thioether linkage and is highly efficient, though it can sometimes show minor reactivity towards other nucleophilic residues like histidine if the reaction is not carefully controlled. thermofisher.com

By designing a peptide with a single cysteine residue, introduced via this compound, researchers can ensure that conjugation occurs exclusively at that site, which is fundamental for creating well-defined bioconjugates for therapeutic or research purposes. acs.org

Linker Chemistry for this compound Conjugates

The attachment of a payload (like a drug or dye) to a peptide containing a Cys-NH2 terminus is typically mediated by a bifunctional linker. These linkers possess two different reactive groups: one to connect to the payload and another to react with the cysteine thiol. The choice of linker is critical as it influences the stability, solubility, and release mechanism of the conjugated payload. mdpi.com

Heterobifunctional linkers are commonly employed. For instance, the widely used SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker features an N-hydroxysuccinimide (NHS) ester and a maleimide group. mdpi.comrsc.org The NHS ester reacts with an amine on the payload molecule, while the maleimide specifically targets the thiol group of the cysteine residue in the peptide. This strategy allows for a controlled, stepwise conjugation process. thermofisher.com

Linkers can be classified as cleavable or non-cleavable:

Non-Cleavable Linkers: These form a permanent, stable bond between the peptide and the payload. The SMCC linker is an example, forming stable amide and thioether bonds. mdpi.com Such linkers are used when the conjugate is intended to remain intact until the entire peptide-drug conjugate is degraded within a target cell.

Cleavable Linkers: These are designed to release the payload under specific physiological conditions. A common example is a disulfide linker, which is stable in the bloodstream but is readily cleaved by reducing agents like glutathione, which is present at high concentrations inside cells. rsc.org Another type is a protease-cleavable linker, such as the valine-citrulline (val-cit) dipeptide, which is selectively cleaved by lysosomal enzymes like cathepsins. mdpi.com

The use of this compound provides the essential thiol handle on the peptide side, allowing chemists to employ a diverse toolbox of linkers to create sophisticated and functional bioconjugates.

Table 2: Common Linker Chemistries for Cysteine-Containing Peptides

| Linker Type | Thiol-Reactive Group | Common Second Reactive Group | Linkage Stability |

| Maleimide-based | Maleimide | NHS ester, Alkyne, Azide | Stable (Non-cleavable) |

| Haloacetyl-based | Iodoacetamide, Bromoacetamide | NHS ester | Stable (Non-cleavable) |

| Disulfide-based | Pyridyl disulfide | NHS ester | Reductively Cleavable |

| Protease-cleavable | Maleimide | Payload (via PABC spacer) | Enzymatically Cleavable |

Fmoc L Cys Nh2 in Biomaterials and Nanotechnology Research

Self-Assembling Peptide Systems and Hydrogel Formation

Fmoc-amino acids and short peptides are a class of low-molecular-weight gelators that can spontaneously self-assemble in aqueous solutions to form nanofibrous networks. chinesechemsoc.orgmdpi.com These networks entrap large amounts of water, resulting in the formation of hydrogels. These hydrogels are of significant interest for biomedical applications, including 3D cell culture and tissue engineering, due to their biocompatibility and structural similarity to the natural extracellular matrix (ECM). manchester.ac.uknih.govuq.edu.au The self-assembly process is driven by a combination of non-covalent interactions, which can be precisely controlled by the molecular design of the peptide building block. frontiersin.org

The inclusion of a cysteine residue within a self-assembling peptide sequence introduces a powerful tool for controlling hydrogelation: redox chemistry. researchgate.netnih.gov The thiol (-SH) group of cysteine can be oxidized to form a disulfide bond (-S-S-) with another cysteine residue, and this bond can be reversed through reduction. This dynamic thiol-disulfide equilibrium is widely used in nature to direct protein assembly and has been adapted by chemists to modulate the formation and properties of peptide hydrogels. nih.govmdpi.com

One prominent strategy involves using a disulfide bond to create a cyclic peptide pro-gelator. researchgate.netrochester.edu The conformational restraint imposed by the intramolecular disulfide bond can prevent the peptide from adopting the necessary β-sheet structure required for self-assembly. rochester.edu Upon introduction of a reductive trigger, the disulfide bond is cleaved, linearizing the peptide and allowing it to self-assemble into fibrils and form a hydrogel. researchgate.netrochester.edu Conversely, in other systems, the formation of disulfide bonds can be used to cross-link existing nanofibers, which can increase the stiffness and stability of the resulting hydrogel. researchgate.net This redox-responsiveness allows for the creation of "smart" hydrogels that can be formed or dissolved in response to specific biological microenvironments or external chemical stimuli. researchgate.netrochester.edu

The creation of effective Fmoc-amino acid hydrogelators relies on a set of rational design principles that balance various intermolecular forces to drive self-assembly. nih.gov The N-terminal Fmoc group is a crucial component, as its large, hydrophobic, and aromatic nature promotes the essential π-π stacking interactions that initiate the assembly process. nih.govfrontiersin.orgresearchgate.net

The peptide sequence itself plays a critical role. The arrangement of amino acids influences the formation of secondary structures, particularly β-sheets, which are stabilized by intermolecular hydrogen bonds and are a common feature of these hydrogel scaffolds. manchester.ac.ukacs.org By altering the number and sequence of amino acids attached to the Fmoc group, hydrogels with different characteristics and mechanical properties can be produced. nih.gov Key design strategies include:

Aromatic Stacking: Attaching aromatic groups like Fmoc or naphthalene (B1677914) to the N-terminus provides the necessary π-π stacking interactions. nih.govfrontiersin.org

Hydrogen Bonding: The peptide backbone allows for the formation of a network of hydrogen bonds, leading to stable β-sheet structures. manchester.ac.uk

Chirality: The use of L-amino acids can influence cell adhesion and proliferation within the hydrogel matrix compared to their D-amino acid counterparts. frontiersin.org

| Molecular Component/Principle | Role in Hydrogelation | Governing Interaction | Reference |

|---|---|---|---|

| Fmoc Group | Initiates and stabilizes the self-assembled structure. | π-π Stacking, Hydrophobic Interactions | nih.govfrontiersin.org |

| Peptide Backbone | Forms the extended fibrous network. | Intermolecular Hydrogen Bonding | manchester.ac.ukacs.org |

| Amino Acid Side Chains | Modulate solubility, charge, and specific biological interactions. | Electrostatic, Hydrophobic, van der Waals Interactions | chinesechemsoc.orgfrontiersin.org |

| Hydrophilic-Lipophilic Balance | Ensures amphiphilicity required for assembly in water. | Overall Non-covalent Forces | nih.gov |

| Cysteine Residue | Allows for redox-controlled assembly/disassembly via disulfide bond formation. | Covalent (Disulfide) and Non-covalent Bonds | researchgate.netmdpi.com |

The self-assembly of Fmoc-peptide derivatives into a hydrogel is a hierarchical process driven by a combination of specific non-covalent interactions. mdpi.comfrontiersin.org The mechanism is often triggered by a change in environmental conditions, such as an adjustment in pH or temperature. manchester.ac.ukfrontiersin.org

The process begins at the molecular level, where the aromatic Fmoc groups of individual peptide molecules stack upon each other through π-π interactions. mdpi.comnih.gov Simultaneously, the peptide portions of the molecules arrange themselves into antiparallel β-sheets, stabilized by a network of intermolecular hydrogen bonds. nih.govacs.org This combination of π-π stacking and hydrogen bonding is often referred to as a π-β assembly, where the Fmoc moieties act as a "zipper" that brings adjacent β-sheets together. mdpi.comnih.gov This initial assembly leads to the formation of long, cylindrical nanofibers. nih.gov As the concentration of these nanofibers increases, they entangle and interact, forming a three-dimensional matrix that immobilizes water molecules, resulting in the macroscopic hydrogel. researchgate.net The entire process represents a thermodynamically favored organization of individual molecules into a stable, higher-order supramolecular structure. mdpi.com

| Interaction Type | Description | Role in Self-Assembly | Reference |

|---|---|---|---|

| π-π Stacking | Attractive, non-covalent interaction between the aromatic rings of the Fmoc groups. | A primary driving force that initiates molecular aggregation and stabilizes the core of the nanofibers. | mdpi.commanchester.ac.uk |

| Hydrogen Bonding | Electrostatic attraction between hydrogen atoms on amide groups and oxygen atoms on carbonyl groups in the peptide backbone. | Directs the formation and stabilization of β-sheet secondary structures. | mdpi.comfrontiersin.org |

| Hydrophobic Interactions | The tendency of nonpolar groups (like the Fmoc moiety) to aggregate in an aqueous environment to minimize contact with water. | Contributes to the collapse of the peptide molecules into a condensed, fibrous state. | frontiersin.org |

| Electrostatic Interactions | Attractive or repulsive forces between charged amino acid side chains. | Can be used as a trigger (e.g., pH change) and modulates the final morphology and properties of the hydrogel. | frontiersin.org |

Design Principles for Fmoc-Amino Acid Based Hydrogelators

Nanomaterial Surface Functionalization

Beyond creating bulk hydrogels, Fmoc-L-Cys-NH2 is valuable for the surface functionalization of nanomaterials. chemimpex.com The process of modifying the surface chemistry of nanoparticles is critical for their application in biology and medicine, as the surface dictates how the nanoparticle interacts with its environment, affecting properties like colloidal stability, biocompatibility, and cellular uptake. uni-marburg.de Attaching molecules like this compound allows for the creation of hybrid nanomaterials with enhanced or novel functions. dcu.ie

The thiol group of the cysteine residue in this compound provides a robust and specific anchor for attaching the molecule to the surface of certain nanomaterials, particularly colloidal gold nanoparticles (AuNPs). frontiersin.org There is a strong, high-affinity interaction between sulfur and gold, leading to the formation of a stable Au-thiol dative bond. frontiersin.orgresearchgate.net This allows for the direct and efficient coating of AuNPs with a layer of the peptide. frontiersin.org

The functionalization of nanoparticle surfaces with molecules like this compound is a key strategy for engineering advanced platforms for biosensing and drug delivery. chemimpex.comutoronto.ca These functionalized surfaces can be designed to perform specific tasks, such as recognizing a biological target or releasing a therapeutic agent in response to a stimulus. utoronto.camdpi.com

In biosensing, nanoparticles functionalized with peptides can act as highly sensitive probes. nih.gov The peptide can be designed as a specific recognition element that binds to a target analyte, such as a protein or a DNA sequence. acs.orgresearchgate.net The nanoparticle core, often gold, can then be used to generate a detectable signal, for example, through surface plasmon resonance (SPR), where the binding of the analyte to the functionalized surface causes a measurable shift in the plasmon peak. acs.orgresearchgate.net The high surface-to-volume ratio of nanoparticles allows for a high density of probe immobilization, amplifying the sensor's response. nih.gov

For drug delivery, nanoparticles can be functionalized to create "smart" carriers that deliver therapeutic agents to specific sites. chemimpex.comutoronto.ca The surface chemistry, provided by molecules such as this compound and its derivatives, can be tailored to improve biocompatibility, prolong circulation time, and target specific cell types through ligand-receptor interactions. utoronto.ca The cysteine thiol group can also be used to covalently attach drug molecules, which can then be released under specific conditions, such as the reductive environment inside a cancer cell. mdpi.com

| Application Area | Role of Functionalized Surface | Example Research Finding | Reference |

|---|---|---|---|

| Biosensing | Provides a platform for immobilizing specific recognition probes (peptides) and enhances the detection signal. | Oligopeptides containing cysteine were immobilized on gold SPR chips to detect specific pesticides in real-time. | researchgate.net |

| Targeted Drug Delivery | Enables covalent attachment of targeting ligands and therapeutic drugs, improving efficacy and reducing side effects. | L-Cysteine coated iron oxide nanoparticles were used to load and deliver the chemotherapy drug doxorubicin. | mdpi.com |

| Bio-imaging | Stabilizes nanoparticles in biological media and allows for the attachment of imaging agents or targeting moieties. | Peptide-functionalized gold nanoparticles are used to create stable colloidal suspensions for various bio-imaging applications. | frontiersin.orgunimi.it |

| Antifouling Surfaces | Creates a charge-balanced or hydrophilic layer that resists the non-specific adsorption of proteins from biological fluids like plasma. | A poly-L-lysine backbone functionalized with oligopeptides (containing cysteine) created a low-fouling surface for detecting biomarkers in human plasma. | acs.org |

Analytical and Computational Approaches in Fmoc L Cys Nh2 Research

Spectroscopic Methods for Characterization and Reaction Monitoring

Spectroscopic techniques are fundamental in the analysis of Fmoc-L-Cys-NH2, providing insights into its structure and behavior during chemical transformations.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern peptide synthesis, and its removal (deprotection) is a critical step that requires careful monitoring to ensure the reaction goes to completion. iris-biotech.de UV spectroscopy offers a convenient and widely used method for this purpose. thieme-connect.descholaris.ca

The principle behind this application lies in the characteristic UV absorbance of the byproducts generated during Fmoc deprotection. embrapa.br When the Fmoc group is cleaved from the amino acid, typically using a base like piperidine (B6355638), it forms a dibenzofulvene (DBF)-piperidine adduct. iris-biotech.deembrapa.br This adduct possesses a strong chromophore that absorbs UV light at specific wavelengths, most notably around 301 nm. iris-biotech.deresearchgate.net

By monitoring the increase in absorbance at this wavelength, researchers can follow the progress of the deprotection reaction in real-time. researchgate.nettec5usa.com This allows for the optimization of reaction times and ensures the complete removal of the Fmoc group before the next amino acid is coupled in the peptide chain. thieme-connect.deacs.org The quantitative nature of UV spectroscopy, governed by the Beer-Lambert law, also enables the determination of the concentration of the released Fmoc adduct, which can be used to calculate the loading of the amino acid onto the solid support resin. iris-biotech.despringernature.com

Table 1: UV Spectroscopic Data for Fmoc Deprotection Monitoring

| Species | Monitored Wavelength (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) |

|---|

Data sourced from various literature, with slight variations in reported values.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules, including this compound and peptides derived from it. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of delicate molecules like peptides without causing significant fragmentation. bvsalud.org

In the context of this compound, mass spectrometry can confirm the identity and purity of the compound by measuring its mass-to-charge ratio (m/z). nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. bvsalud.org

The fragmentation patterns of Fmoc-protected amino acids and peptides can be complex. nih.gov For instance, a common fragmentation pathway involves the loss of the Fmoc group. nih.gov In some cases, rearrangement reactions can occur during the fragmentation process, leading to characteristic ions that can help in the structural analysis. bvsalud.org The study of these fragmentation pathways is crucial for the correct interpretation of mass spectra and for distinguishing between isomeric peptides. nih.govnih.gov

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃S | nih.gov |

| Molecular Weight | 342.4 g/mol | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the atomic-level structure of molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR are used to confirm the covalent structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to each atom in the molecule. csic.esamazonaws.com

The proton NMR (¹H NMR) spectrum of an Fmoc-protected cysteine derivative, for example, will show characteristic signals for the aromatic protons of the fluorenyl group, the protons of the cysteine backbone, and any protecting groups on the cysteine side chain. amazonaws.com Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. csic.es

Mass Spectrometry in Peptide Analysis

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of peptide analysis and purification. phenomenex.comamazonaws.com In the context of this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a more nonpolar organic solvent like acetonitrile (B52724). nih.gov

The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. More hydrophobic molecules, like those containing the Fmoc group, will have a stronger affinity for the stationary phase and will therefore be retained longer on the column. perlan.com.pl This allows for the separation of the desired Fmoc-protected peptide from more polar impurities, such as truncated or deletion sequences that may have formed during synthesis. perlan.com.pl

The purity of an this compound sample can be determined by analyzing the chromatogram. A pure sample should ideally show a single, sharp peak. nih.gov The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. HPLC is also instrumental in monitoring the progress of reactions and in the final purification of the target peptide. phenomenex.com

Table 3: Typical HPLC Parameters for Fmoc-Peptide Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase (e.g., C4, C8, C18) nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water nih.gov |

| Mobile Phase B | 0.08% - 0.1% TFA in acetonitrile nih.gov |

| Gradient | Linear gradient of increasing Mobile Phase B nih.gov |

| Detection | UV absorbance at 214 nm or 220 nm phenomenex.comnih.gov |

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are increasingly valuable tools in peptide research, offering insights into the structure, dynamics, and interactions of molecules like this compound at an atomic level. nih.gov These methods complement experimental data by providing a theoretical framework for understanding the behavior of these molecules.

Molecular dynamics simulations can be used to study the conformational landscape of peptides containing cysteine residues. researchgate.net These simulations can predict the preferred three-dimensional structures of peptides and how these structures fluctuate over time in solution. rsc.org This is particularly important for understanding how a peptide might interact with a biological target.

Quantum mechanics-based calculations can be employed to investigate the electronic properties and reactivity of molecules. nih.gov For example, such calculations can help to understand the mechanisms of reactions involving the cysteine side chain, such as disulfide bond formation or intramolecular electron transfer processes. nih.gov While specific computational studies on this compound were not identified in the search results, the application of these computational approaches to cysteine-containing peptides provides a clear indication of their potential utility in studying this specific compound. nih.govmdpi.com These computational tools can aid in the rational design of new peptides with desired properties.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dibenzofulvene (DBF) |

| Piperidine |

| Acetonitrile |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Fmoc-L-Cys-NH2 with high purity in peptide chemistry?

- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and coupling reagents) to minimize side reactions. Use orthogonal protection strategies for the cysteine thiol group (e.g., Acm, Trt) to prevent disulfide formation during synthesis. Purification via reverse-phase HPLC or flash chromatography is essential, with characterization by -NMR and LC-MS to confirm identity and purity .

- Data Contradiction Analysis : Discrepancies in yield or purity often arise from incomplete Fmoc deprotection or oxidation. Validate deprotection steps with Kaiser tests and monitor thiol stability using Ellman’s assay .

Q. How can researchers validate the structural integrity of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Combine mass spectrometry (MS) for molecular weight confirmation and /-NMR to verify backbone and side-chain integrity. For cysteine-containing peptides, monitor thiol protection efficiency via FT-IR or thiol-specific fluorescent probes .

- Reproducibility Tip : Document solvent ratios, resin swelling times, and coupling durations rigorously to ensure protocol consistency across labs .

Advanced Research Questions

Q. How do researchers resolve contradictions in NMR data for this compound derivatives, particularly in distinguishing stereoisomers or oxidation byproducts?

- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For oxidation products, employ LC-MS with tandem MS/MS to identify disulfide bonds or sulfonic acid derivatives. Cross-validate findings with X-ray crystallography if crystalline derivatives are obtainable .

- Critical Analysis : Contradictions may arise from solvent-induced conformational changes or residual moisture. Replicate experiments under anhydrous conditions and compare with literature spectra from databases like Reaxys or SciFinder .

Q. What experimental strategies mitigate cysteine racemization during this compound incorporation into peptides?

- Methodological Answer : Use low-base conditions (e.g., DIEA in DMF) during coupling and minimize exposure to basic environments. Monitor racemization via chiral HPLC or circular dichroism (CD) spectroscopy. Consider pre-activating the amino acid with HOBt/Oxyma Pure to reduce reaction time .

- Data-Driven Design : Compare racemization rates across different coupling reagents (e.g., HATU vs. PyBOP) using kinetic studies to identify optimal conditions .

Q. How can researchers integrate this compound into studies of peptide-protein interactions requiring controlled disulfide bridging?

- Methodological Answer : Employ regioselective deprotection strategies (e.g., iodine for Acm removal) to direct disulfide bond formation. Use redox buffers (e.g., glutathione gradients) to mimic physiological conditions. Validate bond formation via non-reducing SDS-PAGE and MALDI-TOF MS .

- Advanced Validation : Apply molecular dynamics simulations to predict disulfide stability and compare with experimental thermodynamic data (e.g., DSC) .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer : Perform ANOVA on purity, yield, and enantiomeric excess data across multiple batches. Use control charts to identify outliers in critical parameters (e.g., coupling efficiency). Cross-correlate variability with raw material QC reports .

- Contradiction Management : If variability persists, conduct a failure mode and effects analysis (FMEA) to prioritize corrective actions (e.g., reagent sourcing or humidity control) .

Q. How should researchers design stability studies for this compound under long-term storage conditions?

- Methodological Answer : Conduct accelerated stability testing at elevated temperatures (40–60°C) and variable humidity levels. Monitor degradation via HPLC-UV and LC-MS, identifying primary degradation pathways (e.g., oxidation, hydrolysis). Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

- Data Interpretation : Use principal component analysis (PCA) to distinguish degradation profiles under different conditions and identify critical stability-limiting factors .

Interdisciplinary and Reproducibility Considerations

Q. How can this compound be applied in multidisciplinary studies (e.g., drug delivery or biomaterials) while ensuring methodological rigor?

- Methodological Answer : Collaborate with computational chemists to model peptide-ligand interactions or material scientists to characterize self-assembly kinetics. Validate biological activity via cell-based assays (e.g., cytotoxicity, uptake efficiency) and correlate with structural data .

- Reproducibility Framework : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols and raw data in repositories like Zenodo or ChemRxiv .

Tables for Key Analytical Parameters

| Parameter | Recommended Technique | Critical Threshold |

|---|---|---|

| Purity | HPLC-UV (λ = 214 nm) | ≥95% (for peptide-grade use) |

| Enantiomeric Excess | Chiral HPLC or CD Spectroscopy | ≥99% (for stereosensitive applications) |

| Thiol Integrity | Ellman’s Assay | ≤5% oxidation (post-deprotection) |

| Thermal Stability | DSC/TGA | Decomposition onset >150°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.